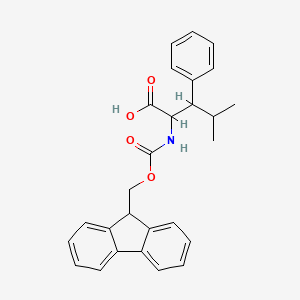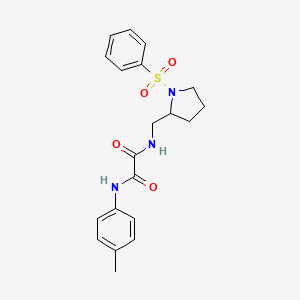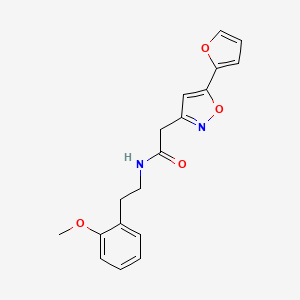![molecular formula C19H18Cl2FN3S2 B2563260 4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344273-89-8](/img/structure/B2563260.png)
4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazole ring, two benzyl groups, and two sulfide linkages . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, the benzyl groups, and the sulfide linkages would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. For example, the triazole ring might participate in reactions with electrophiles or nucleophiles, while the sulfide linkages could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring might contribute to its polarity, solubility, and stability .Scientific Research Applications
Structural Analysis and Synthesis
π-hole Tetrel Bonding Interactions
A study focused on the synthesis and characterization of triazole derivatives, including a compound structurally similar to the specified one, to explore π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis and DFT calculations, shedding light on how substituents influence the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).
Sulfur Inversion of N,S-Chelate Thioethers
Research into compounds with a congested Ru(dps)2 or Ru(dprs)2 core, including 4-chlorobenzyl 2-pyridyl sulfide derivatives, revealed insights into sulfur inversion processes. This study contributes to understanding the stereochemical behavior of sulfur-containing ligands in coordination complexes (Tresoldi et al., 2002).
Potential Applications
Light Harvesting Properties
Quantum mechanical studies on aromatic halogen-substituted bioactive compounds with sulfonamidobenzoxazole structures have highlighted potential applications in developing novel inhibitor molecules and in the design of new dye-sensitized solar cells (DSSCs) due to their light-harvesting efficiency (Mary et al., 2019).
Selective Separation of Aqueous Sulphate Anions
A study on the crystallization of sulphate–water clusters using triazole derivatives demonstrated the selective separation of sulphate ions. This research has implications for environmental chemistry, particularly in treating and purifying water sources (Luo et al., 2017).
Cytotoxic Activity
The synthesis and characterization of thiopyrimidine derivatives, including compounds structurally related to the specified compound, have been explored for their cytotoxic activity. These studies provide a foundation for further exploration into therapeutic applications (Stolarczyk et al., 2018).
Hirshfeld Surface Analysis for Drug Design
A compound similar to the specified one was identified as a potential inhibitor, with its structure analyzed through Hirshfeld surface analysis. Such studies are crucial in drug design, helping to understand how molecular interactions can influence drug efficacy and binding (Al-Wahaibi et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2FN3S2/c1-2-25-18(12-26-10-13-6-8-14(20)9-7-13)23-24-19(25)27-11-15-16(21)4-3-5-17(15)22/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRGWNBUTGHHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CSCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2FN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl {5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2563179.png)



![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)
![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)


![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)